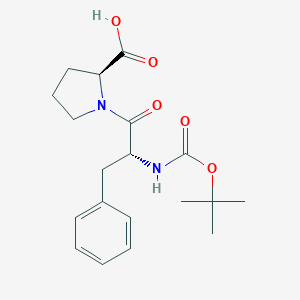

Boc-D-phe-pro-OH

Vue d'ensemble

Description

N-[(1,1-Diméthyléthoxy)carbonyl]-D-phénylalaninyl-L-proline : , communément appelé Boc-D-Phe-Pro-OH, est un intermédiaire de synthèse utilisé dans la synthèse peptidique. Il s'agit d'un dérivé de la phénylalanine et de la proline, deux acides aminés qui jouent un rôle crucial dans la structure et la fonction des protéines. Ce composé est souvent utilisé dans la synthèse d'inhibiteurs peptidiques de la thrombine, qui sont importants dans la recherche cardiovasculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Boc-D-Phe-Pro-OH implique généralement la protection du groupe amino de la D-phénylalanine avec un groupe tert-butoxycarbonyle (Boc), suivie du couplage avec la L-proline. Les conditions réactionnelles incluent souvent l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt) dans un solvant organique tel que le dichlorométhane (DCM). La réaction est généralement réalisée à température ambiante .

Méthodes de production industrielle : Dans un contexte industriel, la production de this compound peut impliquer des techniques de synthèse peptidique à grande échelle. Ces méthodes utilisent souvent des synthétiseurs peptidiques automatisés qui peuvent gérer efficacement plusieurs étapes de protection, de déprotection et de couplage de réactions. L'utilisation de réactifs et de solvants de haute pureté est cruciale pour garantir la qualité et le rendement du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Boc-D-Phe-Pro-OH subit diverses réactions chimiques, notamment :

Déprotection : Le groupe Boc peut être éliminé en utilisant des conditions acides, telles que le traitement avec de l'acide trifluoroacétique (TFA) dans le dichlorométhane.

Réactions de couplage : Il peut être couplé à d'autres acides aminés ou peptides en utilisant des réactifs de couplage comme la DCC et la HOBt.

Hydrolyse : La liaison ester dans le composé peut être hydrolysée en milieu basique.

Réactifs et conditions courants :

Déprotection : Acide trifluoroacétique dans le dichlorométhane.

Couplage : Dicyclohexylcarbodiimide et hydroxybenzotriazole dans le dichlorométhane.

Hydrolyse : Hydroxyde de sodium dans le méthanol.

Principaux produits formés :

Déprotection : D-phénylalanine-L-proline.

Couplage : Peptides étendus avec des acides aminés supplémentaires.

Hydrolyse : Acides aminés libres et dérivés de la proline.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications :

Synthèse peptidique : Il est utilisé comme bloc de construction dans la synthèse de divers peptides, notamment les inhibiteurs de la thrombine.

Recherche cardiovasculaire : Le composé est utilisé dans le développement de médicaments à base de peptides qui ciblent la thrombine, une enzyme clé de la coagulation sanguine.

Études biologiques : Il est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat dans les systèmes biologiques

Mécanisme d'action

Le mécanisme d'action du this compound implique principalement son rôle d'intermédiaire de synthèse dans la synthèse peptidique. Lorsqu'il est utilisé dans la synthèse d'inhibiteurs de la thrombine, le composé contribue à la formation de peptides qui peuvent se lier à la thrombine et l'inhiber. Cette inhibition se produit par l'interaction du peptide avec le site actif de la thrombine, l'empêchant de catalyser la conversion du fibrinogène en fibrine, une étape cruciale de la formation du caillot sanguin .

Applications De Recherche Scientifique

Boc-D-Phe-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of various peptides, including thrombin inhibitors.

Cardiovascular Research: The compound is used in the development of peptide-based drugs that target thrombin, a key enzyme in blood coagulation.

Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions in biological systems

Mécanisme D'action

The mechanism of action of Boc-D-Phe-Pro-OH primarily involves its role as a synthetic intermediate in peptide synthesis. When used in the synthesis of thrombin inhibitors, the compound contributes to the formation of peptides that can bind to and inhibit thrombin. This inhibition occurs through the interaction of the peptide with the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .

Comparaison Avec Des Composés Similaires

Composés similaires :

N-[(1,1-Diméthyléthoxy)carbonyl]-D-phénylalanine (Boc-D-Phe-OH) : Un dérivé de la phénylalanine utilisé dans la synthèse peptidique.

N-[(1,1-Diméthyléthoxy)carbonyl]-L-proline (Boc-L-Pro-OH) : Un dérivé de la proline utilisé dans la synthèse peptidique

Unicité : Boc-D-Phe-Pro-OH est unique en raison de sa combinaison de D-phénylalanine et de L-proline, qui confère des propriétés structurelles et fonctionnelles spécifiques dans la synthèse peptidique. Cette combinaison permet de créer des peptides avec des séquences et des propriétés uniques, ce qui le rend précieux dans le développement de médicaments à base de peptides et d'outils de recherche .

Propriétés

IUPAC Name |

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198018 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-10-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.